4-[(1E)-1-[(4-METHYLBENZENESULFONAMIDO)IMINO]ETHYL]PHENYL 5-BROMOFURAN-2-CARBOXYLATE
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Overview
Description
4-[(1E)-1-[(4-METHYLBENZENESULFONAMIDO)IMINO]ETHYL]PHENYL 5-BROMOFURAN-2-CARBOXYLATE is a complex organic compound with a unique structure that combines a sulfonyl hydrazone moiety with a brominated furoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-1-[(4-METHYLBENZENESULFONAMIDO)IMINO]ETHYL]PHENYL 5-BROMOFURAN-2-CARBOXYLATE typically involves multiple steps, starting with the preparation of the sulfonyl hydrazone intermediate. This intermediate is then reacted with a brominated furoate derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[(1E)-1-[(4-METHYLBENZENESULFONAMIDO)IMINO]ETHYL]PHENYL 5-BROMOFURAN-2-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the furoate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazines or amines. Substitution reactions can result in various derivatives with different functional groups.
Scientific Research Applications
4-[(1E)-1-[(4-METHYLBENZENESULFONAMIDO)IMINO]ETHYL]PHENYL 5-BROMOFURAN-2-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(1E)-1-[(4-METHYLBENZENESULFONAMIDO)IMINO]ETHYL]PHENYL 5-BROMOFURAN-2-CARBOXYLATE involves its interaction with molecular targets and pathways within biological systems. The sulfonyl hydrazone moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The brominated furoate group may also interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl propanoate
- 4-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl acetate
- 4-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl benzoate
Uniqueness
4-[(1E)-1-[(4-METHYLBENZENESULFONAMIDO)IMINO]ETHYL]PHENYL 5-BROMOFURAN-2-CARBOXYLATE is unique due to the presence of the brominated furoate group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with biological targets, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C20H17BrN2O5S |
---|---|
Molecular Weight |
477.3g/mol |
IUPAC Name |
[4-[(E)-C-methyl-N-[(4-methylphenyl)sulfonylamino]carbonimidoyl]phenyl] 5-bromofuran-2-carboxylate |
InChI |
InChI=1S/C20H17BrN2O5S/c1-13-3-9-17(10-4-13)29(25,26)23-22-14(2)15-5-7-16(8-6-15)27-20(24)18-11-12-19(21)28-18/h3-12,23H,1-2H3/b22-14+ |
InChI Key |
MVZNPPRHVPKOGS-HYARGMPZSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=CC=C(C=C2)OC(=O)C3=CC=C(O3)Br |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C(\C)/C2=CC=C(C=C2)OC(=O)C3=CC=C(O3)Br |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=CC=C(C=C2)OC(=O)C3=CC=C(O3)Br |
Origin of Product |
United States |
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